

Application Note: Characterization of Pyrazole-Ethanol Fragments in FGFR Kinase Assays

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Compound of Interest

Compound Name: 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride

Cat. No.: B7970194

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Part 1: Executive Summary & Scientific Rationale

The Role of 2-(3-Amino-1H-pyrazol-1-yl)ethanol in FGFR Inhibition

This protocol details the evaluation of **2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride** (CAS: 84407-13-6) against Fibroblast Growth Factor Receptors (FGFR1–4). Unlike nanomolar clinical inhibitors (e.g., Erdafitinib, AZD4547), this molecule is a low-molecular-weight fragment (MW ~163.6 g/mol as HCl salt).

In medicinal chemistry, this motif serves as a hinge-binding scaffold. The 3-amino-pyrazole moiety mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (specifically residues E562 and A564 in FGFR1). The N1-ethanol tail provides a vector for growing the molecule towards the solvent front or the ribose-binding pocket to improve solubility and selectivity.

Key Experimental Challenge: As a fragment, this molecule likely exhibits weak potency (IC₅₀ in the high

M to mM range). Standard screening protocols must be modified to accommodate high compound concentrations while preventing assay interference (e.g., pH shifts from the HCl salt).

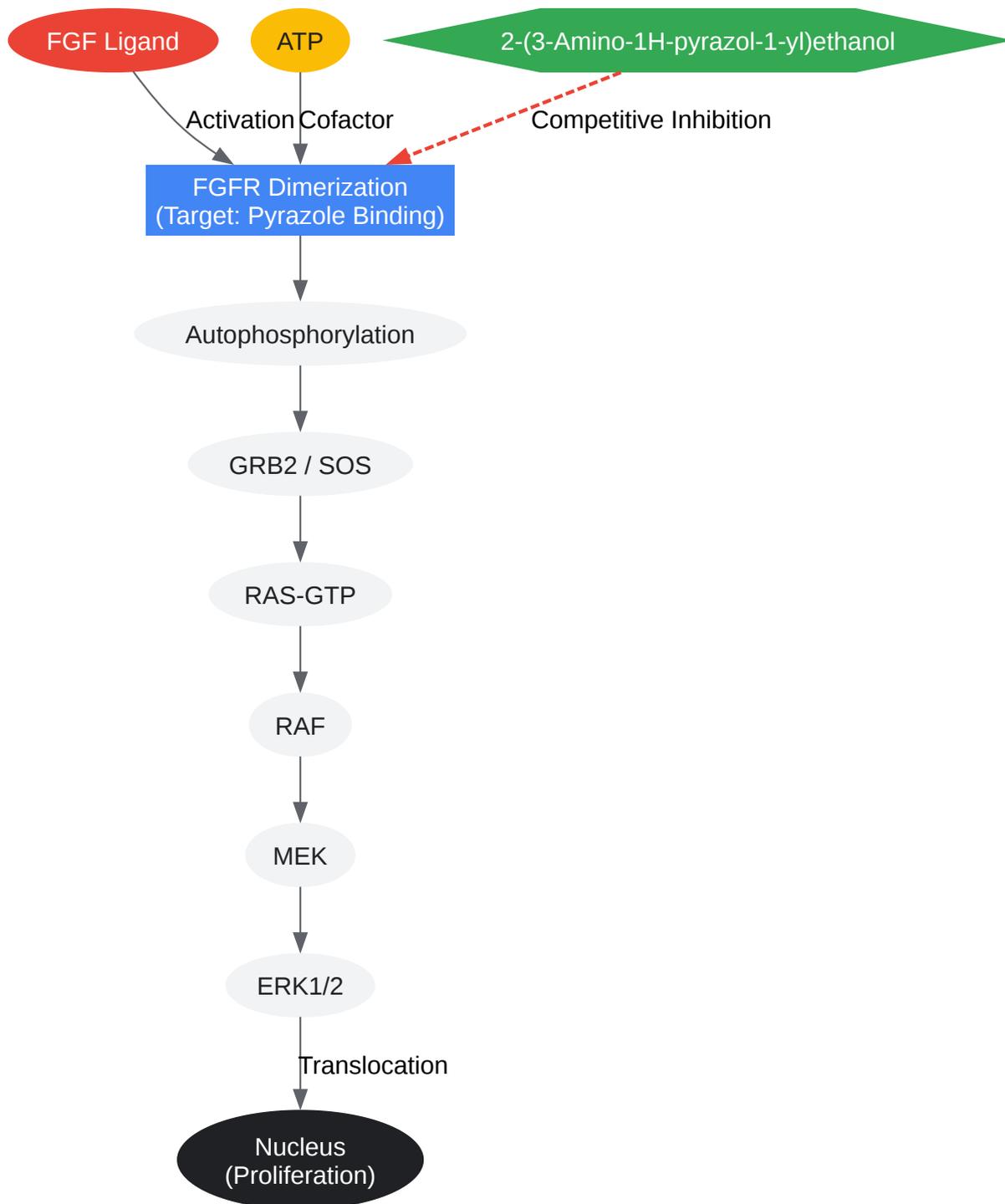
Mechanism of Action (Hinge Binding)

The pyrazole core competes directly with ATP.

- Donor: The exocyclic amine (-NH₂) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (Glu562).
- Acceptor: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the backbone amide (Ala564).

Signaling Pathway Context

Inhibition of the FGFR kinase domain prevents autophosphorylation and blocks downstream RAS-MAPK and PI3K-AKT signaling cascades, which drive cell proliferation in oncogenic contexts.



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Figure 1: FGFR Signaling Pathway.[1] The pyrazole fragment competes with ATP (Yellow) for the kinase domain of FGFR (Blue), blocking downstream RAS/MAPK signaling.

Part 2: Detailed Protocol (ADP-Glo Kinase Assay)

This protocol utilizes the Promega ADP-Glo™ Kinase Assay, a luminescent ADP detection method. It is preferred for fragment screening over fluorescence-based assays (like FRET) because fragments at high concentrations often autofluoresce, causing false negatives.

Materials & Reagents

Component	Specification	Recommended Source
Test Compound	2-(3-Amino-1H-pyrazol-1-yl)ethanol HCl	Enamine / Sigma / Custom
Kinase	Recombinant Human FGFR1 (active)	SignalChem / Promega
Substrate	Poly (4:1 Glu, Tyr) Peptide	Promega / Sigma
Cofactor	Ultra-Pure ATP (10 mM)	Promega
Detection	ADP-Glo™ Kinase Assay Kit	Promega (Cat# V9101)
Buffer Base	40 mM Tris-HCl, 20 mM MgCl ₂ , 0.1 mg/mL BSA	In-house Prep
Plate	384-well White, Solid Bottom (Low Volume)	Corning (Cat# 4513)

Compound Preparation (Critical Step)

Note: The compound is a Hydrochloride (HCl) salt. Dissolving it in buffer at high concentrations will lower the pH, potentially killing the enzyme activity independently of inhibition.

- Stock Solution: Dissolve the solid powder in 100% DMSO to a concentration of 100 mM.
 - Validation: Ensure complete dissolution by vortexing.
- pH Adjustment (If testing >500 μM):

- If the final assay concentration requires >1% DMSO or high molarity, prepare a "Working Stock" in the assay buffer and check pH.
- Add 1N NaOH sparingly if the pH drops below 7.0.
- Serial Dilution:
 - Prepare a 12-point dose-response curve in DMSO.
 - Range: Start at 10 mM (final assay conc: 1 mM) down to 1 μ M.
 - Reasoning: Fragments have low affinity. A standard nanomolar curve will show no activity.

Assay Procedure (384-Well Format)

Step 1: Kinase Reaction (10 μ L Volume)

- Buffer Prep: Prepare 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM $MgCl_2$, 0.1 mg/mL BSA, 50 μ M DTT, 2 mM $MnCl_2$ (Mn^{2+} is critical for FGFR activity).
- Compound Addition: Dispense 100 nL of compound (in DMSO) into wells using an acoustic dispenser (Echo) or pin tool.
 - Controls:
 - High Control (0% Inhibition): DMSO only.
 - Low Control (100% Inhibition): 10 μ M Staurosporine or AZD4547.
- Enzyme Addition: Dilute FGFR1 enzyme to 2 ng/ μ L in 1X Buffer. Add 5 μ L to each well.
 - Incubation: Incubate compound + enzyme for 10 mins at RT (allows slow-binding fragments to equilibrate).
- Substrate Initiation: Prepare a mix of 0.2 μ g/ μ L Poly(Glu,Tyr) and 50 μ M ATP. Add 5 μ L to start the reaction.
- Reaction: Incubate at Room Temperature for 60 minutes.

Step 2: ADP Depletion (Stop Reaction)

- Add 10 μ L of ADP-Glo™ Reagent to all wells.
- Incubate for 40 minutes at RT.
 - Mechanism:[2] This stops the kinase reaction and consumes all remaining unreacted ATP, leaving only the ADP produced by the kinase.

Step 3: Detection

- Add 20 μ L of Kinase Detection Reagent.
- Incubate for 30 minutes at RT.
 - Mechanism:[2] Converts ADP back to ATP, which is then used by Luciferase to generate light.[3][4]
- Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision, PHERAstar).
Integration time: 0.5–1.0 sec.[3][4]



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Figure 2: ADP-Glo Assay Workflow. A homogeneous, three-step protocol suitable for high-throughput screening.

Part 3: Data Analysis & Interpretation

Calculation of % Inhibition

Normalize the Raw Light Units (RLU) to controls:

- RLU_max: DMSO control (Enzyme active).
- RLU_min: No Enzyme or High Inhibitor control.

Ligand Efficiency (LE)

Since this is a fragment, the IC₅₀ alone is misleading. Calculate Ligand Efficiency to determine if the binding interaction is high-quality relative to size.

- For 2-(3-Amino-1H-pyrazol-1-yl)ethanol:
 - HAC = 9 (5 Carbon, 3 Nitrogen, 1 Oxygen).
 - Target LE: > 0.3.

Troubleshooting Guide

Issue	Probable Cause	Solution
Precipitation	High concentration of fragment.	Check solubility in buffer by light scattering. Reduce max concentration.
No Inhibition	Compound is a weak binder (IC ₅₀ > 1 mM).	This is common for fragments. Confirm with thermal shift assay (DSF) or NMR.
High Background	Incomplete ATP depletion.	Ensure ADP-Glo reagent is fresh. Extend Step 2 incubation.
Acidic Shift	HCl salt lowered buffer pH.	Check pH of the 1 mM compound solution. Increase buffer strength (e.g., 100 mM HEPES).

Part 4: References

- Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega. [Link](#)
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- SignalChem. (2024). FGFR1 Kinase Enzyme System Data Sheet. [Link](#)

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